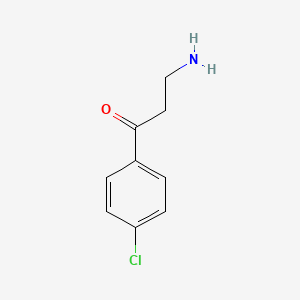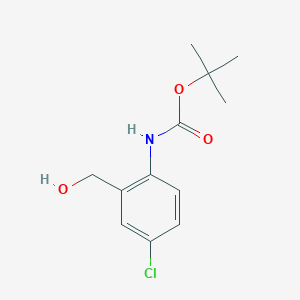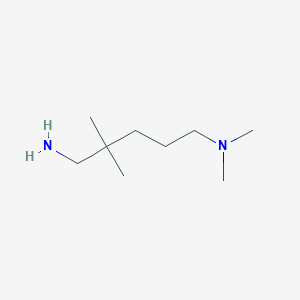
2-(4-Ethylphenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the para position by an ethyl group and a methyl group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(4-ethylphenyl)-2-methylpropan-1-one, using a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions
2-(4-Ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-methylpropan-1-one.
Reduction: 2-(4-Ethylphenyl)-2-methylpropane.
Substitution: 2-(4-Ethylphenyl)-2-methylpropyl chloride or bromide.
科学的研究の応用
2-(4-Ethylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, inhibiting their activity and reducing inflammation.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a hydroxyl group on a phenyl ring makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3 |
InChIキー |
HQKVQVFQNSPPJG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



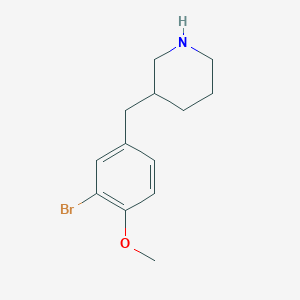
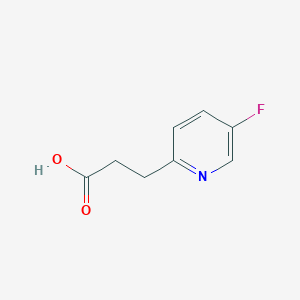


![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
